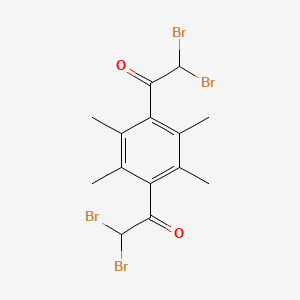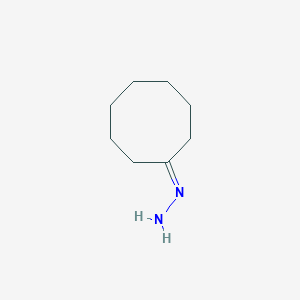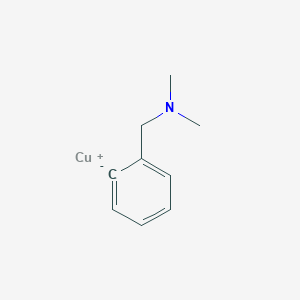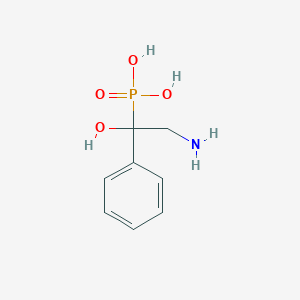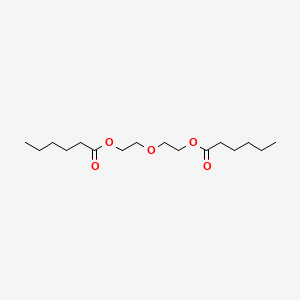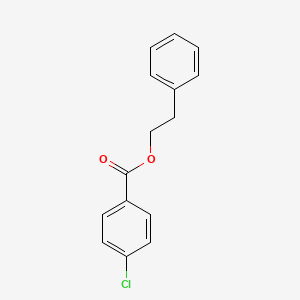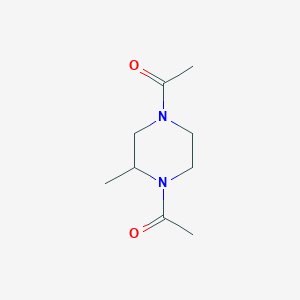
1,1'-(2-Methylpiperazine-1,4-diyl)di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-diacetyl-2-methyl-, is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The 1,4-diacetyl-2-methyl- substitution on the piperazine ring introduces unique chemical properties that make this compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1,4-diacetyl-2-methyl-piperazine, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For 1,4-diacetyl-2-methyl-piperazine, a common synthetic route involves the acetylation of 2-methylpiperazine using acetic anhydride under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often employs catalytic processes for intermolecular and intramolecular cyclization. Preferred methods include the use of aminoethylethanolamine and diethylenetriamine for intramolecular cyclization, and ethylenediamine, mono-, and diethanolamine for one-step intermolecular cyclization . These methods are chosen for their high selectivity and efficiency.
化学反応の分析
Types of Reactions
Piperazine, 1,4-diacetyl-2-methyl-, undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives .
科学的研究の応用
Piperazine, 1,4-diacetyl-2-methyl-, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of piperazine, 1,4-diacetyl-2-methyl-, involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications .
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
1,4-Diacetylpiperazine: Similar in structure but lacks the methyl group.
2-Methylpiperazine: Lacks the acetyl groups but retains the methyl substitution.
Uniqueness
Piperazine, 1,4-diacetyl-2-methyl-, is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and biological activities.
特性
CAS番号 |
46206-24-0 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
1-(4-acetyl-3-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-7-6-10(8(2)12)4-5-11(7)9(3)13/h7H,4-6H2,1-3H3 |
InChIキー |
ZUQYHMPDRUHTGO-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


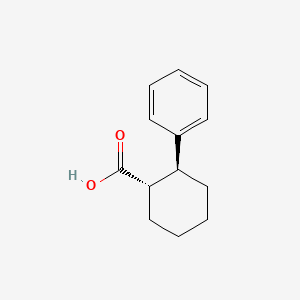
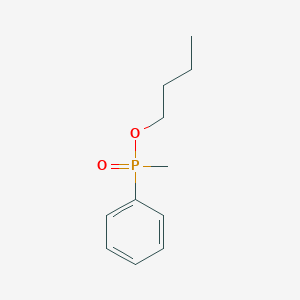
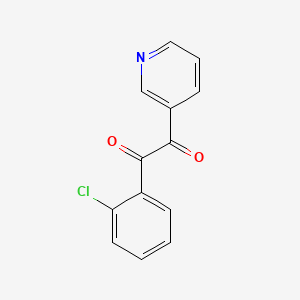
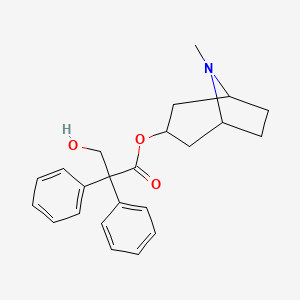
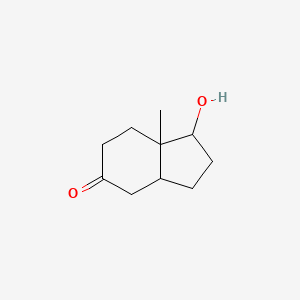
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)


